Physicochemical Differentiation: Lower Molecular Weight and Optimized Lipophilicity for CNS Drug Discovery
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (MW 169.18 g/mol, LogP 0.27) demonstrates a physicochemical profile that is more favorable for crossing the blood-brain barrier (BBB) compared to its larger ester analogs. Its calculated LogP value of 0.27 falls within the optimal range for CNS penetration, whereas the ethyl ester analog (ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate) is predicted to have a higher LogP due to the increased carbon chain length, which may lead to higher non-specific binding and reduced aqueous solubility [1]. The lower molecular weight of 169.18 g/mol also aligns more closely with CNS drug-like property space guidelines than the tert-butyl ester analog (MW 211.26 g/mol) [2].
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | MW = 169.18 g/mol; LogP (predicted) = 0.27 |
| Comparator Or Baseline | Ethyl ester analog (CAS 1006451-99-5): MW = 183.21 g/mol; tert-Butyl ester analog (CAS 1946817-89-5): MW = 211.26 g/mol |
| Quantified Difference | MW difference vs. ethyl ester: -14.03 g/mol; vs. tert-butyl ester: -42.08 g/mol. |
| Conditions | Predicted LogP calculated by Molaid database based on molecular structure [1]. |
Why This Matters
For CNS drug discovery programs, a lower molecular weight and a LogP near 0.3 are critical for enhancing passive permeability and reducing P-glycoprotein efflux, making this methyl ester a superior starting point for designing brain-penetrant candidates.
- [1] Molaid. (2026). 5-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester (CAS 1029052-29-6) - Physicochemical Properties. View Source
- [2] Kuujia. (2026). 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-, 1,1-dimethylethyl ester (CAS 1946817-89-5) - Product Information. View Source
